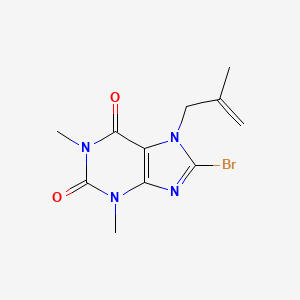

8-bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Description

Chemical Structure and Synthesis

8-Bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Key substitutions include:

- 1- and 3-positions: Methyl groups.

- 7-position: A 2-methylprop-2-en-1-yl (isopentenyl) group, introducing hydrophobicity and steric bulk.

- 8-position: A bromine atom, enhancing electrophilicity and influencing receptor binding .

The compound is synthesized via alkylation of 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (a brominated theophylline analog) with isopentenyl bromide in the presence of K₂CO₃ and a phase-transfer catalyst (TEBA) in refluxing acetone .

Therapeutic Relevance

This compound belongs to a class of 7,8-disubstituted purine-2,6-diones investigated as pan-phosphodiesterase (PDE) inhibitors, showing promise in anti-fibrotic therapies for chronic lung diseases . Its bromine substitution at position 8 and isopentenyl group at position 7 are critical for modulating PDE isoform selectivity and metabolic stability.

Properties

Molecular Formula |

C11H13BrN4O2 |

|---|---|

Molecular Weight |

313.15 g/mol |

IUPAC Name |

8-bromo-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

InChI |

InChI=1S/C11H13BrN4O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3 |

InChI Key |

OCCJWVCYMKSUFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of 3-Methylxanthine

A foundational step involves introducing the prenyl group (2-methylprop-2-enyl) at the 7-position of 1,3-dimethylxanthine. Patent WO2016207364A1 demonstrates this via alkylation using methanesulfonic acid esters in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) . For example:

-

Substrate : 3-Methyl-3,7-dihydro-purine-2,6-dione

-

Alkylating agent : Methanesulfonic acid but-2-ynyl ester

-

Base : Potassium bicarbonate (KHCO₃)

-

Solvent : NMP

-

Conditions : 55°C for 2 hours

While the patent uses a but-2-ynyl group, substituting the alkylating agent with 2-methylprop-2-enyl methanesulfonate would direct the prenyl group to the 7-position.

Alternative Alkylation Strategies

The Ingenta Connect review highlights microwave-assisted alkylation for prenylated heterocycles, reducing reaction times from hours to minutes. For instance:

-

Catalyst : Montmorillonite K10 Clay

-

Solvent : Solvent-free conditions

-

Microwave power : 300 W

This method could be adapted for the purine system, though optimization for solvent compatibility (e.g., NMP or DMF) would be necessary.

Bromination at the 8-Position

Halogenation Using N-Bromosuccinimide (NBS)

Patent WO2016207364A1 describes chlorination at the 8-position using N-chlorosuccinimide (NCS) in DMF at 70°C. Analogously, bromination can be achieved with NBS :

Direct Bromination with HBr

Older methodologies, such as those in US2827461A, employ hydrogen bromide (HBr) in acetic acid for xanthine bromination. However, this approach risks over-bromination and requires strict temperature control (0–5°C).

Integrated Synthesis Pathways

Two-Step Alkylation-Bromination

A sequential protocol derived from WO2016207364A1 involves:

-

Alkylation :

-

1,3-Dimethylxanthine + 2-methylprop-2-enyl methanesulfonate → 7-prenyl-1,3-dimethylxanthine

-

-

Bromination :

-

7-Prenyl-1,3-dimethylxanthine + NBS → Target compound

-

Representative Data :

One-Pot Alkylation-Bromination

The patent also notes that chlorination in NMP enables a one-pot synthesis from 3-methylxanthine to 8-chloro derivatives. Adapting this for bromination:

-

Advantages : Reduced purification steps, higher overall yield.

-

Challenges : Ensuring compatibility between alkylation and bromination conditions.

Purification and Characterization

Crude product is typically isolated via aqueous workup (e.g., dilution with water, filtration) and recrystallized from toluene or dichloromethane. Purity is assessed via HPLC, with reported purities exceeding 97% . Nuclear magnetic resonance (NMR) data confirm regiochemistry:

-

¹H NMR (DMSO-d₆) : δ 1.57 (t, 3H, J = 2.0 Hz, prenyl CH₃), 3.03 (s, 3H, N-CH₃), 4.61 (d, 2H, J = 2.0 Hz, prenyl CH₂).

-

¹³C NMR : δ 28.53 (N-CH₃), 81.88 (prenyl quaternary carbon).

Alternative Methodologies and Innovations

Microwave-Assisted Synthesis

Combining microwave irradiation with Montmorillonite K10 catalysis (from Ingenta Connect) could accelerate alkylation:

-

Time reduction : 2 hours → 15 minutes.

-

Energy efficiency : Lower thermal decomposition risk.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing alkylation at N-9 vs. N-7 requires careful base selection (e.g., NaHCO₃ over stronger bases).

-

Bromine Stability : Harsh bromination conditions may degrade the prenyl group; NBS in DMF is preferable to HBr.

-

Scalability : One-pot methods and continuous-flow systems could enhance industrial viability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity of xanthine derivatives is highly dependent on substitutions at positions 1, 3, 7, and 8. Below is a comparative analysis of structurally related compounds:

Key Comparative Insights

Position 7 Substitutions :

- Hydrophobic groups (e.g., isopentenyl, benzyl) enhance membrane permeability and PDE affinity .

- Polar groups (e.g., 3-chloro-2-hydroxypropyl) improve aqueous solubility but may reduce CNS penetration .

- Propargyl groups enable click chemistry for bioconjugation, expanding therapeutic applications .

Position 8 Modifications: Bromine increases electrophilicity, aiding covalent interactions with PDE catalytic sites . Pyrimidinyl groups (e.g., Compound 3aai ) shift activity toward adenosine receptors, demonstrating scaffold versatility.

Biological Activity Trends :

- Anti-fibrotic activity correlates with 7-alkyl/aryl and 8-bromo substitutions, as seen in Compounds 832, 869, and the target compound .

- Smaller 7-substituents (e.g., methyl or propargyl) favor acetylcholinesterase inhibition over PDE modulation .

Synthetic Accessibility :

- Microwave-assisted methods (e.g., ) reduce reaction times for 8-substituted analogs.

- Phase-transfer catalysts (e.g., TEBA) are critical for efficient N7-alkylation of xanthines .

Data Table: Physicochemical and Bioactivity Comparison

Biological Activity

8-Bromo-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a candidate for further research in medicinal chemistry.

The compound's molecular formula is with a molecular weight of 314.16 g/mol. Its structure includes a bromine atom, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 126686-38-2 |

Antimicrobial Activity

Research indicates that compounds similar to 8-bromo derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of brominated purines against various bacterial strains, suggesting that the presence of the bromine atom enhances the compound's ability to disrupt microbial cell functions .

Antiviral Properties

The compound has been investigated for its antiviral capabilities. In vitro studies have shown that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism involves the compound acting as a substrate analog for viral polymerases .

Anticancer Potential

There is emerging evidence that this compound may exhibit anticancer properties. Research has demonstrated that purine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The structural modifications provided by the bromine and alkyl groups may enhance these effects.

The mechanism of action of this compound likely involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid metabolism.

- Interaction with Cellular Targets : It can bind to specific receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells.

- Molecular Targeting : The unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects in treatment protocols.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various brominated purines against resistant bacterial strains. The results indicated that 8-bromo derivatives exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

Case Study 2: Antiviral Activity

In a controlled laboratory setting, researchers tested the antiviral activity of this compound against influenza virus strains. The results showed a significant reduction in viral load in treated cell cultures compared to untreated controls, indicating potential for therapeutic use .

Q & A

Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?

- Methodological Answer: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotopically labeled internal standards. Validate linearity (R² > 0.99), precision (CV < 15%), and recovery rates (>80%) per ICH guidelines. Test matrix effects (plasma, tissue homogenates) via post-column infusion. Cross-validate with orthogonal methods like ELISA if antibodies are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.